HV-723

alpha-1 adrenoceptor vascular pharmacology pA2

HV-723 is a non-quinazoline α1-antagonist with bidirectional tissue selectivity—~9-fold more potent than prazosin in mesenteric artery, ~22-fold less potent in carotid artery—enabling definitive α1 subtype discrimination. Exhibits monophasic binding in prostate tissue (pKI ~8.5) versus biphasic displacement by prazosin/WB-4101, and concentration-dependent dual antagonism of myocardial α1A subclasses. Extensively counter-screened: negligible activity at α2, β, muscarinic, 5-HT receptors. The essential orthogonal probe for α1 subtype mapping and selectivity panels.

Molecular Formula C29H38N2O9
Molecular Weight 558.6 g/mol
CAS No. 115787-31-0
Cat. No. B053351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHV-723
CAS115787-31-0
Synonymsalpha-ethyl-3,4,5-trimethoxy-alpha-(3-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzeneacetonitrile fumarate
HV 723
HV-723
Molecular FormulaC29H38N2O9
Molecular Weight558.6 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)OC)OCCNCCCC2=C(C(=C(C=C2CC#N)OC)OC)OC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C25H34N2O5.C4H4O4/c1-6-18-9-7-11-21(28-2)23(18)32-16-15-27-14-8-10-20-19(12-13-26)17-22(29-3)25(31-5)24(20)30-4;5-3(6)1-2-4(7)8/h7,9,11,17,27H,6,8,10,12,14-16H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyDGNIOISQRMXGCK-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HV-723 (CAS 115787-31-0): Evidence-Based Procurement Guide for the Alpha-1 Adrenoceptor Antagonist Tool Compound


HV-723 (alpha-ethyl-3,4,5-trimethoxy-alpha-(3-((2-(2-methoxyphenoxy)ethyl)amino)propyl)benzeneacetonitrile fumarate) is a synthetic, non-quinazoline alpha-1 adrenoceptor antagonist first described in 1988 [1]. The compound is registered under CAS 115787-31-0 and supplied as the fumarate salt (molecular weight 558.62, formula C29H38N2O9) [1]. Unlike the prototypical quinazoline-based antagonist prazosin, HV-723 belongs to the benzeneacetonitrile structural class and exhibits a distinctive, tissue-dependent pharmacological profile across alpha-1 adrenoceptor subtypes. Its primary documented utility is as a research tool compound for discriminating alpha-1 adrenoceptor subtypes in vascular, myocardial, and prostatic tissues [2].

Why Prazosin, Tamsulosin, or WB-4101 Cannot Substitute for HV-723 in Alpha-1 Subtype Research


In-class alpha-1 antagonists exhibit marked, quantifiable divergence in subtype selectivity, tissue-dependent affinity, and receptor cross-reactivity that precludes simple interchange. HV-723 occupies a unique pharmacological space: in the dog mesenteric artery, its pA2 (9.37) exceeds that of prazosin (8.22) by over one log unit, yet in the dog carotid artery prazosin reverses this relationship with a pKB of 9.82 versus 8.47 for HV-723 [1]. Furthermore, HV-723 demonstrates concentration-dependent dual antagonism of myocardial alpha-1A subtypes not replicated by standard agents, and its binding profile in human prostate (monophasic displacement, pKI ~8.5) differs fundamentally from the biphasic displacement produced by prazosin and WB-4101 [2][3]. These experimentally verified, bidirectional selectivity differences mean that substitution with prazosin, tamsulosin, or WB-4101 will irreversibly alter the pharmacological interpretation of any experiment dependent on alpha-1 subtype discrimination.

HV-723 (CAS 115787-31-0): Quantitative Differential Evidence vs. Closest Alpha-1 Antagonist Comparators


Superior Alpha-1 Antagonist Potency in Dog Mesenteric Artery: pA2 9.37 vs. Prazosin 8.22

In a direct head-to-head study, HV-723 exhibited a pA2 value of 9.37 for competitive inhibition of noradrenaline-induced contraction in isolated dog mesenteric arteries, which was markedly higher than prazosin (pA2 = 8.22) and yohimbine (pA2 = 7.18) assayed under identical conditions [1]. The 1.15 log unit difference corresponds to approximately 14-fold higher apparent affinity for the alpha-1 adrenoceptor mediating this contractile response.

alpha-1 adrenoceptor vascular pharmacology pA2 dog mesenteric artery noradrenaline contraction

Approximately 10-Fold Greater Inhibition of Sympathetic Neurogenic Contraction vs. Prazosin

The same 1988 study demonstrated that HV-723 inhibited sympathetic contraction evoked by electrical transmural stimulation in the dog mesenteric artery approximately 10 times more potently than prazosin, without affecting 3H-noradrenaline release [1]. This indicates that the enhanced functional inhibition arises from postsynaptic alpha-1 receptor blockade rather than prejunctional modulation of neurotransmitter release.

sympathetic neurotransmission electrical transmural stimulation alpha-1 antagonist vascular neuroeffector junction

Tissue-Dependent Bidirectional Selectivity vs. Prazosin: Higher Affinity in Mesenteric Artery, Lower in Carotid Artery

A 1991 study by Muramatsu directly compared HV-723 and prazosin across two vascular beds from the same species. In dog mesenteric artery, HV-723 (pKB = 9.37) showed higher affinity than prazosin (pKB = 8.40). Conversely, in dog carotid artery, prazosin (pKB = 9.82) exhibited higher affinity than HV-723 (pKB = 8.47) [1]. This bidirectional, tissue-dependent selectivity reversal provides functional evidence that the two antagonists discriminate distinct alpha-1 adrenoceptor subtypes (alpha-1N vs. alpha-1H) expressed in different vascular beds.

alpha-1 subtype discrimination vascular bed heterogeneity pKB dog carotid artery alpha-1N subtype

Concentration-Dependent Dual Pharmacological Action on Myocardial Alpha-1A Subtypes Not Observed with Prazosin or WB-4101

In rabbit ventricular muscle, HV-723 exhibited a unique concentration-dependent dual mechanism of alpha-1A antagonism: at low concentrations (1–100 pM), it attenuated the maximal inotropic response to phenylephrine by 15–20% without altering phosphoinositide hydrolysis, a profile resembling the selective alpha-1A antagonist (+)-niguldipine. At higher concentrations (≥1 nM), HV-723 shifted the concentration-response curve rightward and downward with partial inhibition (42.5%) of [3H]inositol monophosphate accumulation, resembling the profile of WB-4101 [1]. This biphasic, concentration-dependent discrimination of alpha-1A subclasses is not exhibited by prazosin, WB-4101, or (+)-niguldipine individually.

myocardial alpha-1A adrenoceptor positive inotropy phosphoinositide hydrolysis subtype differentiation rabbit ventricle

Negligible Cross-Reactivity at Alpha-2, Beta-1, Beta-2, and Muscarinic Receptors: A Cleaner Selectivity Window than Prazosin

In the foundational characterization study, HV-723 was tested across a panel of non-alpha-1 receptor systems and showed little antagonist activity on pre- and postsynaptic alpha-2 adrenoceptors, beta-1 and beta-2 adrenoceptors, and muscarinic receptors [1]. Additionally, HV-723 exhibited no or only slight inhibition of contractile responses mediated by 5-HT, KCl depolarization, and prostaglandin F2alpha in dog mesenteric artery [1]. While comparable multi-receptor selectivity data for prazosin from the identical assay conditions are not fully reported in the same study, prazosin is known in the literature to possess measurable alpha-2B antagonist activity, whereas the data for HV-723 support a broadly clean ancillary receptor profile.

receptor selectivity alpha-2 adrenoceptor beta-adrenoceptor muscarinic receptor off-target screening

HV-723 (CAS 115787-31-0): Evidence-Anchored Research Application Scenarios


Pharmacological Fingerprinting of Alpha-1 Adrenoceptor Subtypes Across Vascular Beds

HV-723's bidirectional, tissue-dependent affinity profile—where it is ~9-fold more potent than prazosin in dog mesenteric artery (pKB 9.37 vs. 8.40) but ~22-fold less potent in dog carotid artery (pKB 8.47 vs. 9.82)—makes it a critical discriminatory tool compound for studies seeking to assign functional responses to specific alpha-1 subtypes (alpha-1N vs. alpha-1H) across different vascular beds [1]. Laboratories characterizing novel vasoactive agents or mapping receptor distribution in the vasculature should include HV-723 alongside prazosin as an orthogonal pharmacological probe.

Dissection of Myocardial Alpha-1A Adrenoceptor Subclass Signaling

The unique concentration-dependent dual action of HV-723 enables researchers to functionally isolate alpha-1A adrenoceptor subclasses in cardiac tissue. At 1–100 pM, HV-723 selectively inhibits the (+)-niguldipine-sensitive subclass (15–20% reduction in maximal inotropic response without affecting phosphoinositide hydrolysis), while at ≥1 nM it additionally antagonizes the WB-4101-sensitive subclass coupled to phosphoinositide turnover (42.5% inhibition) [2]. This titration-based subclass discrimination is not achievable with prazosin or any single standard alpha-1 antagonist, positioning HV-723 as an essential tool for cardiac adrenoceptor signaling studies.

Alpha-1 Adrenoceptor Binding Studies in Human Prostatic Tissue

In human benignly enlarged prostate, HV-723 displaces [3H]-prazosin binding monophasically with a pKI close to 8.5, whereas prazosin and WB-4101 yield biphasic displacement curves reflecting discrimination of high- and low-affinity sites [3]. This distinct binding signature makes HV-723 particularly valuable for radioligand binding experiments designed to quantify the putative alpha-1L subtype population in prostate membranes without the confounding influence of high-affinity alpha-1A/alpha-1C site recognition.

Counter-Screening for Alpha-1 Selectivity in Drug Discovery Panels

The demonstration that HV-723 shows little antagonist activity at alpha-2 (pre- and postsynaptic), beta-1, beta-2, muscarinic receptors, as well as 5-HT, KCl, and prostaglandin F2alpha pathways, establishes its utility as a reference alpha-1 antagonist in selectivity panels [4]. Drug discovery programs requiring a clean alpha-1 blocker for counter-screening novel chemical entities—where even modest ancillary receptor activity could generate false-positive hits—can employ HV-723 as a validated, multi-receptor-profiled tool compound with publicly documented selectivity data.

Quote Request

Request a Quote for HV-723

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.